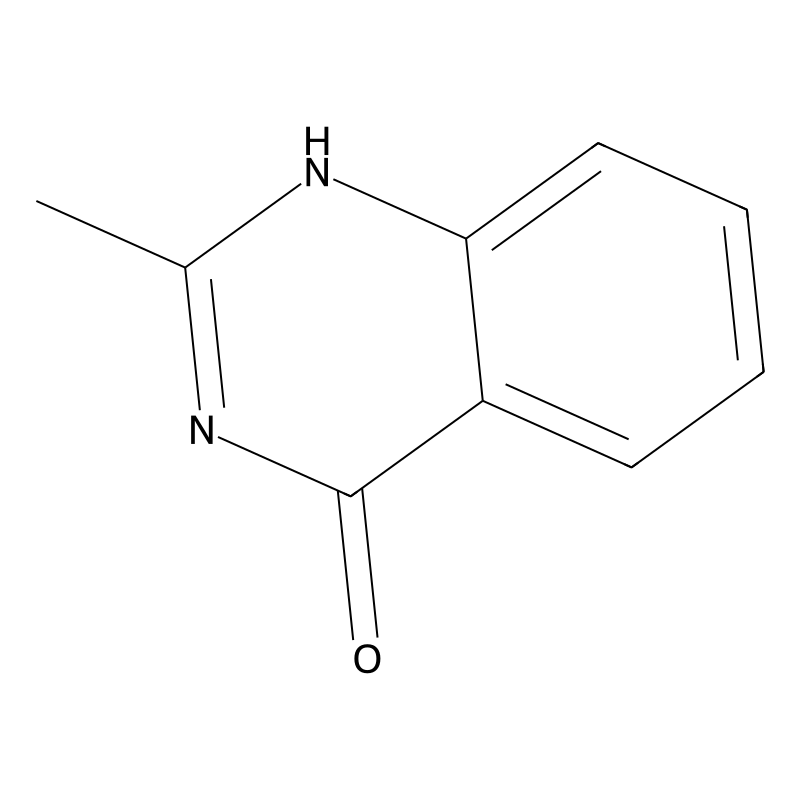

2-methylquinazolin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Natural Occurrence and Production

2-Methyl-4(3H)-quinazolinone is a natural product found in various bacterial strains, including Streptomyces pratensis, Bacillus cereus, and other Streptomyces species []. Research has explored methods for isolating and purifying this compound from bacterial cultures [].

Poly(ADP-ribose) Synthetase Inhibition

One of the primary research areas for 2-Methyl-4(3H)-quinazolinone is its potential as an inhibitor of poly(ADP-ribose) synthetase (PARP). PARP is an enzyme involved in DNA repair mechanisms and cellular signaling pathways []. Studies have shown that 2-Methyl-4(3H)-quinazolinone can inhibit PARP activity, leading to potential applications in cancer treatment and other diseases associated with DNA damage [].

2-Methylquinazolin-4-ol, also known as 2-Methyl-4(3H)-quinazolinone, is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol. It features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a methyl group at the second position and a hydroxyl group at the fourth position of the quinazoline ring. Its structure allows for various chemical interactions, making it significant in medicinal chemistry.

- Oxidation: This compound can be oxidized to form quinazolinone derivatives, which may exhibit different biological activities.

- Reduction: Reduction reactions can yield dihydroquinazoline derivatives, which have potential pharmacological applications.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring, enhancing its versatility in synthetic chemistry.

Common Reagents and Conditions- Oxidation: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.

- Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.

- Substitution: Alkyl halides and aryl halides are typically employed under basic or acidic conditions.

2-Methylquinazolin-4-ol exhibits significant biological activity, primarily as an inhibitor of two key enzymes:

- Poly (ADP-ribose) synthetase: This enzyme plays a crucial role in DNA repair and programmed cell death. Inhibition by 2-Methylquinazolin-4-ol affects cell survival and DNA repair processes .

- Mammalian aspartate transcarbamylase (ATCase): This enzyme is essential for pyrimidine biosynthesis. The compound acts as a competitive inhibitor, disrupting nucleotide synthesis and affecting cellular metabolism .

The inhibition of these enzymes suggests potential applications in cancer therapy and other diseases where DNA repair mechanisms are compromised.

Several methods have been developed for synthesizing 2-Methylquinazolin-4-ol:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions. This approach often utilizes transition metal catalysts to facilitate the reaction.

- Amination Reactions: The compound can also be synthesized through amination processes involving various amines and halogenated compounds, leading to diverse derivatives with potential biological activities .

- Industrial Production: For large-scale synthesis, optimizing reaction conditions to improve yield and purity is crucial. Continuous flow reactors may be employed for enhanced efficiency.

The unique properties of 2-Methylquinazolin-4-ol make it suitable for various applications:

- Pharmaceuticals: Due to its enzyme inhibitory activity, it has potential use in developing anti-cancer drugs targeting DNA repair pathways.

- Synthetic Intermediates: It serves as a building block for synthesizing other biologically active compounds and derivatives.

Research indicates that 2-Methylquinazolin-4-ol interacts with several biological targets:

- It inhibits poly (ADP-ribose) synthetase in a concentration-dependent manner, influencing cellular pathways related to DNA damage response .

- The compound's interaction with ATCase affects nucleotide synthesis, which can impact cell proliferation and survival in various contexts.

Studies on dosage effects in animal models have demonstrated its inhibitory action on ATCase, further supporting its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-Methylquinazolin-4-ol, each possessing unique properties:

| Compound Name | Similarity Index |

|---|---|

| 5-Bromo-2-methylquinazolin-4-ol | 0.83 |

| 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol | 0.79 |

| 4-Ethyl-6-hydroxy-2-methylpyrimidine | 0.78 |

| 3-Amino-2-methylquinazolin-4(3H)-one | Not specified |